molecular formula C8H11NO3S B1489680 2-Isobutoxythiazole-4-carboxylic acid CAS No. 1873909-80-8

2-Isobutoxythiazole-4-carboxylic acid

Cat. No. B1489680
CAS RN: 1873909-80-8
M. Wt: 201.25 g/mol
InChI Key: AXBOUYCPVFKOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutoxythiazole-4-carboxylic acid, also known as ITCA, is an important organic compound that is used in a wide range of scientific and industrial applications. It is a versatile compound that can be synthesized in various ways, and has many uses in the laboratory, including its use as a reagent in organic synthesis. ITCA is also used in a variety of biochemical and physiological studies, and can be used to study the mechanism of action of many compounds.

Scientific Research Applications

2-Isobutoxythiazole-4-carboxylic acid has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds, including organic acids, amines, and peptides. In addition, 2-Isobutoxythiazole-4-carboxylic acid is used as a tool to study the mechanism of action of many compounds, as it can be used to inhibit or activate various enzymes and proteins. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins.

Mechanism of Action

The mechanism of action of 2-Isobutoxythiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition or activation of various enzymes and proteins. 2-Isobutoxythiazole-4-carboxylic acid is known to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, 2-Isobutoxythiazole-4-carboxylic acid has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-Isobutoxythiazole-4-carboxylic acid has a wide range of biochemical and physiological effects, which depend on the dose and the target enzyme or protein. At low doses, 2-Isobutoxythiazole-4-carboxylic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. At higher doses, 2-Isobutoxythiazole-4-carboxylic acid has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, 2-Isobutoxythiazole-4-carboxylic acid has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-Isobutoxythiazole-4-carboxylic acid has many advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound that can be used to study the mechanism of action of many compounds. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins. However, 2-Isobutoxythiazole-4-carboxylic acid also has some limitations, as it is not very stable and can degrade over time. In addition, 2-Isobutoxythiazole-4-carboxylic acid can be toxic at high doses, and should be used with caution in laboratory experiments.

Future Directions

The potential future directions for 2-Isobutoxythiazole-4-carboxylic acid are numerous. It could be used in further studies of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and therapies. In addition, 2-Isobutoxythiazole-4-carboxylic acid could be used in the development of new organic synthesis methods, as well as in the development of new catalysts and reagents for organic synthesis. Finally, 2-Isobutoxythiazole-4-carboxylic acid could be used in the development of new analytical methods, such as mass spectrometry and chromatography, to study the structure and properties of various compounds.

properties

IUPAC Name

2-(2-methylpropoxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5(2)3-12-8-9-6(4-13-8)7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBOUYCPVFKOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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